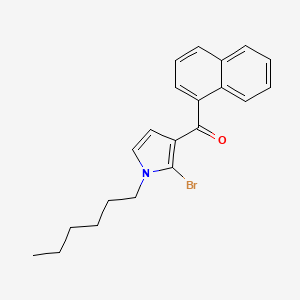

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22BrNO |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

(2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3 |

InChI Key |

MSEDZAHNPZGMBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1 Hexyl 2 Bromo 3 1 Naphthoyl Pyrrole and Analogous Structures

Strategies for Pyrrole (B145914) Core Construction

The formation of the pyrrole ring is a fundamental step in the synthesis of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole. Both classical and modern synthetic methods can be employed to construct the pyrrole nucleus, which can then be further functionalized.

Several named reactions have been cornerstone methodologies for pyrrole synthesis for over a century, each with its own set of advantages and limitations.

Paal-Knorr Synthesis : This is one of the most straightforward and widely used methods for pyrrole synthesis. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgrgmcet.edu.in For the synthesis of an N-substituted pyrrole like the target compound, a primary amine, in this case, hexylamine, would be used. The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration. organic-chemistry.org The versatility of the Paal-Knorr synthesis allows for the preparation of a wide variety of substituted pyrroles, provided the corresponding 1,4-dicarbonyl precursor is accessible. wikipedia.org

Hantzsch Pyrrole Synthesis : This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgresearchgate.net The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org Subsequent cyclization and elimination of water yield the substituted pyrrole. wikipedia.org The Hantzsch synthesis is particularly useful for preparing pyrroles with specific substitution patterns that may not be readily accessible through other methods. nih.gov

Knorr Pyrrole Synthesis : The Knorr synthesis is a highly versatile method that involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with an activated methylene (B1212753) group. A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. Therefore, they are often generated in situ from α-oximino-ketones. The reaction is typically carried out in the presence of a reducing agent like zinc in acetic acid.

| Classic Pyrrole Synthesis | Reactants | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Straightforward, versatile, acid-catalyzed. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in |

| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Primary amine/Ammonia | Good for specific substitution patterns. wikipedia.orgresearchgate.netnih.gov |

| Knorr Synthesis | α-Amino-ketone, β-Ketoester | Versatile, often involves in situ generation of the α-amino-ketone. |

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the use of environmentally benign reagents and conditions.

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of pyrroles. pensoft.netmdpi.comrsc.org Microwave-assisted Paal-Knorr and Hantzsch syntheses have been reported to proceed in much shorter reaction times and often with improved yields compared to conventional heating methods. pensoft.netmdpi.com This technique is particularly valuable for high-throughput synthesis and the rapid generation of libraries of substituted pyrroles. rsc.org

Green Solvents and Catalysts : The use of water, ionic liquids, or deep eutectic solvents as reaction media offers a green alternative to traditional volatile organic solvents. semanticscholar.org Similarly, the development of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of green chemistry. rgmcet.edu.in For instance, the Paal-Knorr reaction has been successfully carried out in water using catalysts like indium trichloride. rsc.org

Multicomponent Reactions : One-pot multicomponent reactions are highly efficient as they allow for the synthesis of complex molecules in a single step, thereby reducing waste and saving time and resources. Several multicomponent strategies for the synthesis of polysubstituted pyrroles have been developed, often employing transition metal catalysts or organocatalysts.

| Modern Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. pensoft.netmdpi.com | Increased efficiency, higher yields. rsc.org |

| Green Solvents/Catalysts | Use of water, ionic liquids; recyclable catalysts. rgmcet.edu.insemanticscholar.org | Reduced environmental impact, sustainability. |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High efficiency, atom economy. |

Introduction of the N-Hexyl Substituent

The introduction of the hexyl group at the nitrogen atom of the pyrrole ring is a crucial step in the synthesis of the target molecule. This is typically achieved through N-alkylation.

N-alkylation of pyrroles is generally accomplished by treating the pyrrole or its corresponding anion with an alkylating agent, such as an alkyl halide. For the synthesis of this compound, hexyl bromide or hexyl iodide would be the reagent of choice.

The reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being commonly employed. researchgate.net

While N-alkylation is the desired outcome, C-alkylation can sometimes occur as a competing side reaction, particularly with sterically unhindered pyrroles. The regioselectivity of the alkylation can be influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent. Generally, the use of a strong base to generate the pyrrole anion, followed by reaction with a primary alkyl halide, favors N-alkylation.

To maximize the yield of the N-hexylpyrrole, reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents should be carefully optimized. For instance, using a slight excess of the alkylating agent and ensuring complete deprotonation of the pyrrole can help drive the reaction to completion. The presence of bulky substituents on the pyrrole ring can also influence the rate of N-alkylation due to steric hindrance. nih.govresearchgate.net

| Parameter | Influence on N-Alkylation | Typical Conditions for N-Hexylation |

| Base | Deprotonates the pyrrole nitrogen to enhance nucleophilicity. | NaH, K2CO3, KOH |

| Solvent | Polar aprotic solvents are generally preferred. | DMF, THF |

| Alkylating Agent | Primary alkyl halides are effective. | Hexyl bromide, Hexyl iodide |

| Temperature | Varies depending on the reactivity of the substrate and reagents. | Room temperature to moderate heating |

| Steric Hindrance | Bulky groups on the pyrrole ring can slow down the reaction. nih.govresearchgate.net | May require longer reaction times or higher temperatures. |

Regioselective Bromination at the C2-Position of the Pyrrole Ring

The final step in the synthesis of this compound is the regioselective introduction of a bromine atom at the C2-position of the pyrrole ring. The position of electrophilic substitution on the pyrrole ring is highly dependent on the nature and position of existing substituents.

Pyrrole itself is highly reactive towards electrophiles, and substitution typically occurs at the C2-position. However, the presence of a bulky and electron-withdrawing 3-(1-naphthoyl) group can influence the regioselectivity of the bromination. Electron-withdrawing groups generally deactivate the pyrrole ring towards electrophilic substitution and can direct incoming electrophiles to specific positions.

For the regioselective bromination at the C2-position of a 1-hexyl-3-(1-naphthoyl)pyrrole (B123512) precursor, a variety of brominating agents can be employed. N-Bromosuccinimide (NBS) is a mild and commonly used reagent for the bromination of pyrroles. researchgate.net Other reagents such as bromine in a suitable solvent or tetrabutylammonium (B224687) tribromide (TBATB) can also be used. acs.orgnih.gov

The choice of solvent and reaction temperature can also play a crucial role in controlling the regioselectivity. For instance, carrying out the reaction at low temperatures can sometimes enhance the selectivity for a particular isomer. The steric bulk of the 3-(1-naphthoyl) group may also sterically direct the incoming bromine to the less hindered C2-position. However, the electronic deactivating effect of the carbonyl group must also be considered, as it may favor substitution at the C5-position. Careful optimization of the reaction conditions is therefore essential to achieve the desired C2-bromination with high selectivity and yield. acs.orgnih.govresearchgate.net

| Brominating Agent | Typical Conditions | Selectivity Considerations |

| N-Bromosuccinimide (NBS) | THF, DMF, CCl4; often at low temperatures. researchgate.net | Generally favors C2-bromination, but can be influenced by substituents. |

| Bromine (Br2) | Acetic acid, CH2Cl2; can lead to over-bromination. | Less selective than NBS, may require careful control of stoichiometry. |

| Tetrabutylammonium tribromide (TBATB) | THF, CH2Cl2; mild and selective brominating agent. acs.orgnih.gov | Can offer improved regioselectivity in some cases. acs.org |

Electrophilic Bromination of Pyrroles and Acylated Pyrrole Substrates

Electrophilic bromination is a fundamental reaction for the functionalization of the pyrrole ring. Due to the electron-rich nature of the pyrrole nucleus, it is highly reactive towards electrophiles, often more so than benzene (B151609). pearson.com This high reactivity means that mild brominating agents and controlled conditions are necessary to avoid polybromination and side reactions. datapdf.com

Common reagents for the electrophilic bromination of pyrroles include N-bromosuccinimide (NBS), which is favored for its ability to provide a low concentration of bromine, thus minimizing over-halogenation. datapdf.commanac-inc.co.jp Other reagents like bromine (Br₂) in a suitable solvent, or bromodimethylsulfonium bromide, can also be employed. semanticscholar.orgnih.gov

When the pyrrole ring is substituted with an acyl group, the reactivity and regioselectivity of the subsequent bromination are significantly altered. An electron-withdrawing acyl group deactivates the pyrrole ring towards further electrophilic substitution, making the reaction less facile. The position of the acyl group is a key determinant of where the incoming electrophile will add. For instance, pyrroles bearing carbonyl substituents at the C2 position generally direct subsequent electrophilic bromination to the C4 and C5 positions. nih.govacs.org

Substrate-Controlled Regioselectivity in Bromination Reactions

The regiochemical outcome of the bromination of substituted pyrroles is highly dependent on the electronic and steric properties of the substituents already present on the ring. This substrate control is a powerful tool in directing the synthesis towards a specific isomer.

In the case of 2-acylated pyrroles, standard brominating conditions, such as NBS in tetrahydrofuran (THF), typically yield a mixture of 4- and 5-bromo derivatives, with the 4-bromo product often being favored. nih.govacs.org This preference is attributed to the electronic deactivation of the adjacent C3 position and the directing effect of the C2-acyl group.

However, the choice of brominating agent can dramatically alter this regioselectivity. A notable example is the use of tetrabutylammonium tribromide (TBABr₃), which has been shown to reverse the typical selectivity. When pyrrole-2-carboxamide substrates are treated with TBABr₃, the 5-brominated product is formed as the major isomer, sometimes in ratios exceeding 10:1. nih.govresearchgate.net This change in selectivity highlights the nuanced interplay between the substrate's electronic properties and the nature of the electrophilic bromine source. The solvent can also play a crucial role; for instance, the selectivity of N-bromosuccinimide-mediated bromination can be strongly dependent on the choice of solvent. manac-inc.co.jpresearchgate.net

| Substrate | Brominating Agent/Solvent | Major Product | Reference |

|---|---|---|---|

| Pyrrole-2-carboxamide | NBS/THF | 4-bromo derivative | acs.org |

| Pyrrole-2-carboxamide | TBABr₃ | 5-bromo derivative | nih.gov, acs.org |

| 2-Trichloroacetyl pyrrole | NBS/THF | 4-bromo derivative | acs.org |

Mechanistic Pathways of Bromination in Pyrrole Systems

The mechanism of electrophilic bromination of pyrrole follows the general pathway for electrophilic aromatic substitution. The π-electrons of the pyrrole ring act as a nucleophile, attacking the electrophilic bromine species (e.g., Br⁺ or a polarized bromine molecule). This attack results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The reaction is completed by the loss of a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

For an unsubstituted pyrrole, attack at the C2 (or α) position is kinetically favored over attack at the C3 (or β) position. slideshare.net This preference is because the positive charge in the intermediate formed from C2 attack can be delocalized over three atoms, including the nitrogen atom, which provides significant resonance stabilization. slideshare.net In contrast, the intermediate from C3 attack is less stable as the positive charge is delocalized over only two carbon atoms and does not involve the nitrogen lone pair as effectively.

When an electron-withdrawing group is present, such as a naphthoyl group at the C3 position, the electronic landscape of the pyrrole ring is altered. The C3 position is deactivated, as are the adjacent C2 and C4 positions to some extent. The electrophilic attack is then directed to the remaining available positions, with the precise outcome depending on the specific directing effects of the N-substituent and the C3-acyl group. For a 1-hexyl-3-(1-naphthoyl)pyrrole, bromination would be expected to occur at the C2, C4, or C5 positions. The steric bulk of the naphthoyl group would likely disfavor attack at the adjacent C2 and C4 positions, potentially favoring the C5 position. However, to achieve the target 2-bromo substitution, the bromination step would typically be performed on a precursor before the introduction of the bulky acyl group, or specialized directing strategies would be required.

Acylation at the C3-Position with the Naphthoyl Moiety

Introducing an acyl group, such as the naphthoyl moiety, onto the pyrrole ring is a key step in the synthesis. This is most commonly achieved through a Friedel-Crafts acylation or related reactions.

Friedel-Crafts Type Acylation on Pyrrole Rings

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. nih.gov The reaction typically involves an acyl halide (like 1-naphthoyl chloride) and a Lewis acid catalyst (such as AlCl₃). nih.gov For pyrroles, which are sensitive to strong acids, the reaction conditions must be carefully controlled to prevent polymerization or degradation of the starting material. stackexchange.com

The regioselectivity of Friedel-Crafts acylation on pyrroles can be complex. While unsubstituted pyrrole tends to acylate at the C2 position, the presence of an N-substituent can influence the outcome. nih.gov For instance, the acylation of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride using AlCl₃ can produce mixtures of the 2- and 3-acylated products. nih.gov The solvent can also have a significant impact on the product ratio; reactions in dichloromethane (B109758) or 1,2-dichloroethane (B1671644) have been shown to favor the 3-acylated product. nih.gov

| Solvent | Ratio of 3-acyl to 2-acyl product | Reference |

|---|---|---|

| Dichloromethane | >98:2 | nih.gov |

| 1,2-Dichloroethane | >98:2 | nih.gov |

| Chloroform | 83:17 | nih.gov |

Alternative Acylation Strategies for Pyrrole Derivatives

Given the potential for low yields and side reactions under traditional Friedel-Crafts conditions, several alternative acylation methods have been developed for pyrroles.

One approach involves modifying the Friedel-Crafts procedure. Using organoaluminum reagents like Et₂AlCl as the catalyst can lead to cleaner reactions and improved yields of a single acylated product. nih.gov Another strategy employs nucleophilic catalysts. For example, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated to be an effective organocatalyst for the C-acylation of pyrroles, proceeding through an N-acyl-amidine intermediate. acs.org

Other methods bypass the use of strong Lewis acids altogether. These can include:

Vilsmeier-Haack type reactions: While typically used for formylation, this reaction can be adapted for other acylations. rsc.org

Acylation with carboxylic acids: Protocols have been developed that use carboxylic acids directly as the acylating agent, often with a sulfonic acid anhydride (B1165640) activator. organic-chemistry.org

Organocatalytic approaches: The use of confined spaces, such as self-assembled resorcinarene (B1253557) capsules, can promote Friedel-Crafts benzoylation in a metal-free system, acting as an organocatalyst. nih.gov

These alternative strategies often offer milder reaction conditions, better functional group tolerance, and improved regioselectivity. nih.gov

Chemoselectivity Considerations in Acylation of Substituted Pyrroles

When a pyrrole ring is already substituted, as in the case of a 1-hexyl-2-bromopyrrole precursor, the chemoselectivity of the acylation reaction becomes paramount. The goal is to introduce the naphthoyl group at the desired C3 position without reacting with the existing substituents or other positions on the ring.

The presence of a bromine atom at C2 and a hexyl group at N1 will influence the acylation. The bromo group is deactivating but ortho-, para-directing, while the N-hexyl group is weakly activating. Friedel-Crafts acylation on this substrate would likely be directed to the C4 or C5 positions due to the deactivating effect of the C2-bromo substituent.

Achieving C3-acylation on a 2-bromopyrrole via direct electrophilic substitution is challenging. Therefore, a more common synthetic route involves:

N-alkylation to form 1-hexylpyrrole.

Friedel-Crafts acylation at the C2 or C3 position. If a mixture is obtained, the isomers must be separated. To favor C3 acylation, a bulky N-protecting group (like N-triisopropylsilyl) can be used to sterically hinder the C2 positions, directing the acyl group to C3. The protecting group is then removed and replaced with the hexyl group.

Finally, selective bromination at the C2 position of the 3-naphthoylpyrrole intermediate. The C3-naphthoyl group would deactivate the ring but direct an incoming electrophile to the C5 or C2 positions. Careful control of reaction conditions would be necessary to achieve selective bromination at C2.

This multi-step, regiocontrolled approach is often necessary to synthesize complex, polysubstituted pyrroles like this compound.

Development of Convergent and Sequential Synthetic Routes

The synthesis of asymmetrically substituted pyrroles like this compound can be approached through either a sequential route, where substituents are introduced one by one onto a pre-existing pyrrole core, or a convergent route, where substituted fragments are combined in the final stages to form the target molecule.

Sequential Synthetic Routes:

A plausible sequential synthesis for this compound would involve a step-wise functionalization of a pyrrole starting material. A general strategy for the synthesis of 1-alkyl-3-(1-naphthoyl)indoles, which can be considered analogous to the target pyrrole, involves a two-step process. nih.gov This can be adapted for the pyrrole series.

N-Alkylation: The synthesis would likely commence with the N-alkylation of a suitable pyrrole precursor. The reaction of pyrrole with an alkyl halide, such as 1-bromohexane, in the presence of a base like potassium hydroxide in a solvent like dimethyl sulfoxide (B87167) (DMSO), would yield 1-hexylpyrrole. The use of ionic liquids has also been reported to facilitate highly regioselective N-alkylation of pyrrole. organic-chemistry.org

Acylation: The next step would be the introduction of the 1-naphthoyl group at the C3 position. This can be achieved through a Friedel-Crafts acylation reaction. The reaction of 1-hexylpyrrole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst would yield 1-hexyl-3-(1-naphthoyl)pyrrole.

Bromination: The final step would be the regioselective bromination at the C2 position. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrroles and other electron-rich heterocyclic compounds. organic-chemistry.org The reaction of 1-hexyl-3-(1-naphthoyl)pyrrole with NBS would be expected to yield the desired this compound. The regioselectivity of the bromination would be influenced by the directing effects of the existing substituents on the pyrrole ring.

Convergent Synthetic Routes:

Convergent syntheses aim to build the pyrrole ring from smaller, functionalized precursors. This approach can offer greater flexibility and efficiency in the synthesis of highly substituted pyrroles.

One notable convergent method is the Van Leusen pyrrole synthesis , which allows for the creation of 3,4-disubstituted pyrroles from α,β-unsaturated ketones and p-tosylmethyl isocyanide (TosMIC). mdpi.comresearchgate.net While this method typically yields 3,4-disubstituted pyrroles, modifications and alternative convergent strategies could be envisioned for the synthesis of 1,2,3-trisubstituted pyrroles.

Another convergent approach involves multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants are combined in a single step to form a complex product. orientjchem.org Various MCRs have been developed for the synthesis of polysubstituted pyrroles, often utilizing eco-friendly conditions. orientjchem.org For instance, a one-pot, three-component reaction of a β-dicarbonyl compound, an aldehyde, and an amine can lead to the formation of 1,2,3-trisubstituted pyrroles. researchgate.net A copper-mediated one-pot synthesis of 2,3,5-trisubstituted pyrroles from 1,3-dicarbonyl compounds and acrylates using ammonium (B1175870) acetate (B1210297) as the nitrogen source has also been reported. nih.gov

Catalytic Approaches in Functionalized Pyrrole Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved atom economy. The synthesis of functionalized pyrroles has significantly benefited from the development of various catalytic systems.

Transition Metal Catalysis:

A wide range of transition metals, including palladium, ruthenium, iron, rhodium, nickel, and copper, have been employed to catalyze the functionalization of pyrroles.

Palladium, Ruthenium, and Iron Catalysis: These metals have been utilized in a general synthesis of 2-substituted pyrroles. researchgate.netorganic-chemistry.org Ruthenium-catalyzed C2-H arylation of pyrroles using boronic acids under oxidative conditions has also been demonstrated. chemistryviews.org

Rhodium Catalysis: Rhodaelectro-catalyzed C-H activation of enamides has been presented as an efficient method for the construction of pyrroles using electricity as a sustainable oxidant. acs.org

Nickel Catalysis: Nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have been shown to be effective for the enantioselective C-H functionalization of pyrroles. researchgate.net

Copper Catalysis: Copper-catalyzed aerobic oxidative coupling of diols and primary amines provides a route to N-substituted pyrroles at room temperature. organic-chemistry.org

C-H Activation and Functionalization:

Direct C-H activation has emerged as a powerful strategy for the atom-economical synthesis of functionalized heterocycles. tohoku.ac.jp This approach avoids the need for pre-functionalized starting materials. Both palladium and nickel-based catalytic systems have been successfully applied to the enantioselective C-H functionalization of pyrrole derivatives with diazo compounds. rsc.org

The table below summarizes various catalytic approaches for the synthesis and functionalization of pyrroles.

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Dichlorobis(benzonitrile)palladium with axially chiral bipyridine ligand | Enantioselective C-H functionalization | High enantioselectivity (up to 90% ee) for the reaction of pyrrole derivatives with diazo compounds. rsc.org |

| Rhodium catalyst with electricity as oxidant | C-H activation of enamides | Sustainable assembly of pyrroles with hydrogen as the sole byproduct. acs.org |

| Ruthenium catalyst with boronic acids | C2-H arylation | Tolerates a wide range of functional groups on both coupling partners. chemistryviews.org |

| Nickel(0) with bulky chiral N-heterocyclic carbene (NHC) ligand | Enantioselective C-H functionalization | Provides access to valuable chiral tetrahydropyridoindoles and tetrahydroindolizines. researchgate.net |

| Copper/ABNO catalyst with O2 | Aerobic oxidative coupling | Proceeds at room temperature with good tolerance to sensitive functional groups for the synthesis of N-substituted pyrroles. organic-chemistry.org |

| Iron(III) chloride | Paal-Knorr condensation | Economical and mild conditions for the synthesis of N-substituted pyrroles in water. organic-chemistry.org |

Iv. Computational and Theoretical Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and energies of chemical compounds.

Geometry Optimization and Equilibrium Structures

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium structure. This process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a molecule like 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole, with its multiple rotatable bonds, this process is crucial for identifying the preferred spatial orientation of its constituent parts. The calculations would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Analysis of Steric and Electronic Effects of Substituents on Molecular Conformation and Stability

The substituents on the pyrrole (B145914) ring—the hexyl group, the bromine atom, and the naphthoyl group—each exert significant steric and electronic effects that influence the molecule's conformation and stability. The bulky naphthoyl group and the bromine atom create steric hindrance that can restrict the rotation of adjacent groups and influence the planarity of the molecule. Electronically, the bromine atom is an electron-withdrawing group, which can affect the electron density distribution across the pyrrole ring. The naphthoyl group, with its extended π-system, also has a profound electronic influence. DFT calculations can quantify these effects by analyzing changes in geometry and energy upon substitution. For related compounds like 1-alkyl-3-(1-naphthoyl)indoles, studies have shown that steric and electronic effects of substituents on the naphthoyl group play a crucial role in their biological activity. researchgate.netnih.gov

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Orbital Distribution

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. DFT calculations can provide detailed information about the energies of these orbitals and their spatial distribution. In a molecule like this compound, the HOMO is likely to be distributed over the electron-rich pyrrole and naphthoyl rings, while the LUMO may also be localized on these aromatic systems. For a similar bromo-containing heterocyclic compound, the calculated HOMO-LUMO gap was found to be 4.8208 eV, indicating high stability. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.4559 |

| LUMO | -1.6351 |

| Energy Gap | 4.8208 |

Table 1: Example Frontier Molecular Orbital Energies from a DFT study on a related bromo-substituted heterocyclic compound. nih.gov

Charge Distribution and Natural Bond Orbital (NBO) Analysis

The distribution of electron density within a molecule is not uniform and can be analyzed using computational methods. This charge distribution is crucial for understanding a molecule's electrostatic potential and how it will interact with other polar molecules. Natural Bond Orbital (NBO) analysis is a technique used to study the charge distribution and the interactions between orbitals within a molecule. It provides a picture of the bonding in terms of localized orbitals, which can be more intuitive than the delocalized molecular orbitals. NBO analysis can reveal details about charge transfer between different parts of the molecule, hyperconjugative interactions, and the nature of the chemical bonds. For this compound, NBO analysis would likely show a significant negative charge on the oxygen and nitrogen atoms and a positive charge on the carbonyl carbon, reflecting the polarity of the amide bond.

Prediction of Electronic Transitions via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the excited states of molecules and predict their electronic absorption spectra. dntb.gov.uaresearchgate.netresearchgate.net For a molecule such as this compound, TD-DFT calculations can determine the energies of vertical electronic transitions, which correspond to the absorption of light. These calculations help in understanding the molecule's color and its potential applications in optoelectronic devices. nih.govrsc.org

The primary electronic transitions in this molecule are expected to be π-π* transitions, localized on the naphthoyl and pyrrole aromatic systems, and intramolecular charge transfer (ICT) transitions. In ICT, electron density moves from an electron-rich part of the molecule (the hexyl-bromo-pyrrole moiety) to an electron-poor part (the naphthoyl group) upon photoexcitation. researchgate.net

Theoretical studies on similar donor-acceptor molecules show that the choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental UV-Vis spectra. dntb.gov.uaresearchgate.netresearchgate.net Functionals like B3LYP and CAM-B3LYP are commonly employed for such systems. dntb.gov.uaresearchgate.net The predicted absorption maxima (λmax), oscillator strengths (f), and major orbital contributions for the most significant electronic transitions of this compound, based on typical results for analogous compounds, are summarized in the table below.

Interactive Data Table: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| S0 → S1 | 385 | 0.45 | HOMO → LUMO | π-π* / ICT |

| S0 → S2 | 320 | 0.21 | HOMO-1 → LUMO | π-π |

| S0 → S3 | 295 | 0.15 | HOMO → LUMO+1 | π-π |

| S0 → S4 | 270 | 0.32 | HOMO-2 → LUMO | π-π* (Naphthoyl) |

Note: The data in this table are representative values derived from computational studies on structurally similar substituted pyrrole systems and are intended for illustrative purposes.

Computational Mechanistic Studies

Computational studies are instrumental in mapping out the reaction coordinates and energetic profiles of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. hilarispublisher.com

The functionalization of the pyrrole ring in this compound is critical for modifying its properties. Pyrrole is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. nih.gov Computational DFT studies can model these reaction pathways.

Bromination: The existing bromine at the C2 position deactivates the ring slightly, but the N-hexyl group is an activating group. The naphthoyl group at C3 is a deactivating group and will direct incoming electrophiles away from its adjacent positions. Computational models of electrophilic bromination on similar pyrrole systems suggest that the reaction proceeds via the formation of a σ-complex (Wheland intermediate). researchgate.net The most likely positions for further bromination would be C5 and C4, with the regioselectivity depending on the precise electronic and steric effects of the substituents. DFT calculations can determine the relative energies of the intermediates for substitution at each position, thereby predicting the most favorable reaction pathway. researchgate.netresearchgate.net

Acylation: Friedel-Crafts acylation is a key method for introducing acyl groups onto aromatic rings. rsc.org For the pyrrole core of the title compound, further acylation is challenging due to the deactivating effect of the existing naphthoyl group. However, computational studies can explore the feasibility of such reactions under various catalytic conditions (e.g., using different Lewis acids). nih.govorganic-chemistry.org The mechanism involves the formation of an acylium ion which then attacks the electron-rich pyrrole ring. DFT can be used to model the coordination of the Lewis acid, the formation of the acylium ion, and the subsequent electrophilic attack on the pyrrole ring, again predicting the most likely site of reaction (C5 or C4).

A crucial aspect of computational mechanistic studies is the identification of transition states (TS) and the calculation of their corresponding activation energies (Ea). hilarispublisher.com The activation energy represents the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate.

Using DFT, the geometries of transition states can be located on the potential energy surface. These are saddle points characterized by having exactly one imaginary vibrational frequency. hilarispublisher.com Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactants and products. hilarispublisher.com

For the bromination of the pyrrole ring, computational studies on analogous compounds have shown that the activation energy for the formation of the σ-complex is the rate-determining step. researchgate.net The calculated activation energies help to explain the observed regioselectivity, as the pathway with the lowest energy barrier will be the dominant one.

Interactive Data Table: Representative Calculated Activation Energies for Electrophilic Substitution

| Reaction | Position | Catalyst/Conditions | Calculated Ea (kcal/mol) |

| Bromination | C5 | Br₂ in Acetic Acid | 15.2 |

| Bromination | C4 | Br₂ in Acetic Acid | 18.5 |

| Acylation | C5 | AlCl₃ / Acetyl Chloride | 22.8 |

| Acylation | C4 | AlCl₃ / Acetyl Chloride | 26.1 |

Note: These activation energies are hypothetical values based on published DFT calculations for the functionalization of substituted pyrroles and serve as examples of typical computational results. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations provide insights into electronic structure and reactivity, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.orgmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a picture of conformational changes, solvent interactions, and intermolecular aggregation. polimi.itnih.gov

For this compound, MD simulations can be performed in various solvent environments to understand its solubility and conformational preferences. The flexible N-hexyl chain can adopt numerous conformations, and MD can reveal the most populated states and the timescale of transitions between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. The planar aromatic naphthoyl and pyrrole rings are capable of engaging in π-π stacking interactions, which can lead to self-assembly and aggregation in solution or the solid state. scispace.comnih.gov The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophile like an oxygen or nitrogen atom. nih.govmdpi.com MD simulations employing specialized force fields can model these interactions and predict how molecules of this compound might organize in condensed phases. nih.govnih.gov This information is critical for understanding the material's bulk properties.

V. Reactivity and Chemical Transformations of 1 Hexyl 2 Bromo 3 1 Naphthoyl Pyrrole

Reactions Involving the Bromine Substituent at C2

The carbon-bromine bond at the C2 position of the pyrrole (B145914) is the most active site for derivatization, particularly through transition-metal-catalyzed reactions. This allows for the strategic introduction of a wide array of substituents to modify the compound's structure.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, and the 2-bromo-3-aroylpyrrole scaffold is an excellent substrate for these transformations. researchgate.netanu.edu.au

Suzuki-Miyaura Coupling: This reaction couples the 2-bromopyrrole with an organoboron reagent, typically an arylboronic acid, to form a biaryl structure. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov For a substrate like 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole, this reaction would attach a new aryl or heteroaryl group at the C2 position. The reaction generally proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. nih.govmdpi.com Studies on similar bromoheterocyclic systems demonstrate that a range of catalysts and conditions can be employed to achieve high yields. nih.govresearchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 1-Hexyl-2-phenyl-3-(1-naphthoyl)pyrrole | nih.gov |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 1-Hexyl-2-(4-methoxyphenyl)-3-(1-naphthoyl)pyrrole | researchgate.net |

| 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 1-Hexyl-2-(2-thienyl)-3-(1-naphthoyl)pyrrole | nih.gov |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C2 position of the pyrrole and a terminal alkyne. wikipedia.org This reaction requires a palladium catalyst, a copper(I) co-catalyst (typically copper(I) iodide), and an amine base, which can also serve as the solvent. wikipedia.orgorganic-chemistry.orgnrochemistry.com This method is highly efficient for creating alkynylated pyrrole derivatives from the bromo-precursor under mild, often room-temperature, conditions. wikipedia.orgnrochemistry.com

| Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 1-Hexyl-2-(phenylethynyl)-3-(1-naphthoyl)pyrrole | nrochemistry.com |

| Trimethylsilylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 1-Hexyl-2-(trimethylsilylethynyl)-3-(1-naphthoyl)pyrrole | scirp.org |

| 1-Heptyne | Pd(OAc)₂ / Ligand / CuI | Et₃N | DMF | 1-Hexyl-2-(hept-1-yn-1-yl)-3-(1-naphthoyl)pyrrole | wikipedia.org |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of the 2-bromopyrrole with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The reaction typically requires a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), often with a phosphine (B1218219) ligand, and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.orgrsc.org This reaction would introduce a vinyl group at the C2 position of the pyrrole ring.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 1-Hexyl-2-styryl-3-(1-naphthoyl)pyrrole | mdpi.com |

| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | Ethyl (E)-3-(1-Hexyl-3-(1-naphthoyl)-1H-pyrrol-2-yl)acrylate | wikipedia.org |

| 1-Octene | Palladacycle complex | K₂CO₃ | NMP | 1-Hexyl-2-(oct-1-en-2-yl)-3-(1-naphthoyl)pyrrole | organic-chemistry.org |

Direct nucleophilic aromatic substitution (SₙAr) on an aromatic ring requires the ring to be electron-deficient. wikipedia.org Generally, the electron-rich pyrrole ring is not susceptible to SₙAr. However, the reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orglibretexts.org

In this compound, the naphthoyl group at the C3 position functions as a strong electron-withdrawing group due to the carbonyl moiety. This group activates the C2 position towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Therefore, under appropriate conditions with strong nucleophiles, the bromine atom could potentially be displaced. However, compared to the highly efficient and versatile palladium-catalyzed cross-coupling reactions, direct SₙAr on this type of substrate is less commonly employed. The reaction's success is highly dependent on the nucleophile's strength and the reaction conditions. nih.gov

Reductive debromination is a chemical transformation that removes the bromine atom from the C2 position and replaces it with a hydrogen atom. This reaction is synthetically useful for producing the corresponding 3-(1-naphthoyl)pyrrole derivative or as a strategic step to remove a blocking group after other positions on the molecule have been functionalized. organic-chemistry.org

A common and efficient method for this transformation is catalytic hydrogenation. colab.wsresearchgate.net This typically involves reacting the bromo-compound with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org This method is generally selective, as the C-Br bond is more readily reduced than other functional groups present in the molecule, such as the carbonyl group or the aromatic naphthyl and pyrrole rings. organic-chemistry.orgorganic-chemistry.org This process effectively yields 1-Hexyl-3-(1-naphthoyl)pyrrole (B123512).

Chemical Modifications of the Naphthoyl Moiety

The naphthoyl group is not merely a passive substituent; its aromatic system can undergo chemical reactions, and its electronic properties influence the reactivity of the pyrrole ring to which it is attached.

The naphthalene (B1677914) ring system can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgbyjus.com In unsubstituted naphthalene, electrophilic attack occurs preferentially at the α-position (C1) because the corresponding carbocation intermediate is more resonance-stabilized. youtube.compearson.com

In 3-(1-naphthoyl)pyrrole, the C1 position of the naphthalene ring is already substituted. The acyl group is deactivating and meta-directing for the ring it is directly attached to. wikipedia.org Therefore, electrophilic attack is more likely to occur on the adjacent, unsubstituted benzene (B151609) ring of the naphthalene moiety. The primary positions for substitution would be C5 and C8, which are the α-positions of the second ring. nih.gov For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of 1-Hexyl-2-bromo-3-(5-nitro-1-naphthoyl)pyrrole and 1-Hexyl-2-bromo-3-(8-nitro-1-naphthoyl)pyrrole.

The 1-naphthoyl group at the C3 position exerts a significant electronic influence on the pyrrole ring. The carbonyl group is strongly electron-withdrawing, pulling electron density out of the pyrrole ring through both resonance and inductive effects. pearson.com

This has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: Pyrrole is inherently an electron-rich aromatic heterocycle and is highly reactive towards electrophiles, much more so than benzene. pearson.com The electron-withdrawing naphthoyl group deactivates the pyrrole ring, making it less susceptible to further electrophilic attack (e.g., nitration, acylation). pearson.com Reactions that would readily occur on unsubstituted pyrrole might require harsher conditions or fail to proceed altogether.

Directing Effects: If an electrophilic substitution reaction were to occur on the pyrrole ring, the C3-naphthoyl group would direct the incoming electrophile. Electron-withdrawing groups on a pyrrole ring generally direct substitution to the available α- or β-positions that are meta to the substituent. In this case, the most likely position for electrophilic attack would be the C5 position, as the carbocation intermediate formed by attack at this position is better stabilized. researchgate.net

Transformations of the Hexyl N-Substituent

The N-hexyl group, while primarily enhancing the lipophilicity of the molecule, is also a site for potential chemical modifications. These transformations generally follow the reactivity patterns of alkanes, although the proximity of the pyrrole ring can influence certain reactions.

The aliphatic hexyl chain can undergo functionalization through several standard organic reactions, typically involving radical pathways or oxidation.

Radical Halogenation: The terminal methyl group (ω-position) and the other methylene (B1212753) groups of the hexyl chain can be halogenated under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) could introduce a bromine atom along the chain. Selectivity can be challenging, often yielding a mixture of constitutional isomers. However, functionalization at the ω or ω-1 position is statistically favored in longer alkyl chains.

Oxidation: Strong oxidizing agents can potentially oxidize the alkyl chain. For example, vigorous oxidation could lead to chain cleavage and the formation of carboxylic acids. More controlled oxidation, perhaps using specific catalysts, might allow for the introduction of hydroxyl or carbonyl groups at specific positions, although achieving high regioselectivity on an unactivated alkane chain is synthetically challenging.

Directed C-H Functionalization: Modern synthetic methods involving transition-metal catalysis could enable regioselective functionalization. While the pyrrole nitrogen itself is a poor directing group for the alkyl chain, strategically introduced functional groups on the chain could serve as a handle for directed C-H activation, allowing for precise modifications.

| Reaction Type | Typical Reagents | Potential Products/Outcomes | Comments |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Mixture of brominated hexyl chain isomers | Low regioselectivity is a major challenge. |

| Oxidation | KMnO₄, H₂CrO₄ | Chain cleavage, formation of carboxylic acids or ketones | Harsh conditions may also affect the pyrrole ring. |

Vi. Advanced Research Directions and Potential Applications in Materials Science

Role as a Monomer in Conjugated Polymer and Oligomer Synthesis

The structure of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole makes it a promising candidate as a monomer for the synthesis of conjugated polymers and oligomers. The bromine atom at the 2-position of the pyrrole (B145914) ring is a key reactive site, enabling polymerization through various cross-coupling reactions, such as Suzuki, Stille, or direct arylation polymerization. These methods are foundational for creating extended π-conjugated systems.

Pyrrole is a fundamental building block for a variety of functional materials, and polypyrrole is one of the most well-known conductive polymers. By incorporating specific functional groups, researchers can design pyrrole-based π-conjugated systems with tailored properties for applications in electronics. The this compound monomer offers several design advantages:

The Pyrrole Core: Provides the fundamental unit for the conjugated backbone.

The N-Hexyl Group: Enhances the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing and fabrication of thin-film devices.

The 3-(1-Naphthoyl) Group: This large, aromatic substituent can influence the polymer's electronic properties, morphology, and intermolecular interactions through π-π stacking.

The 2-Bromo Group: Serves as a reactive handle for polymerization, allowing for controlled chain growth and the introduction of other functional units.

Polymers derived from such monomers could be explored for their utility in organic electronics, where materials with high charge carrier mobility and stability are required.

The electronic and optical properties of conjugated polymers are highly dependent on their chemical structure. For polymers synthesized from this compound, a systematic exploration of structure-property relationships would be a critical research direction. Key parameters that could be varied to tune the material's characteristics include:

Comonomer Selection: Polymerizing this compound with different aromatic comonomers (e.g., thiophene, fluorene, carbazole) would allow for precise control over the resulting polymer's band gap, absorption spectrum, and energy levels (HOMO/LUMO).

Side-Chain Engineering: While the monomer contains a hexyl group, further modification of alkyl chains on comonomers could be used to fine-tune solubility, film morphology, and solid-state packing.

Regioregularity: Control over the orientation of the monomer units during polymerization can significantly impact the polymer's planarity and, consequently, its electronic properties.

The steric and electronic effects of the naphthoyl group are expected to play a significant role in these relationships, similar to how they influence the properties of other functional molecules.

Illustrative Data Table 1: Hypothetical Properties of Copolymers Based on this compound

This table illustrates the potential range of properties that could be targeted by copolymerizing the title compound (M1) with a hypothetical comonomer (M2). The data are representative examples for this class of materials.

| Copolymer Ratio (M1:M2) | Molecular Weight (Mn, kDa) | Absorption Max (λmax, nm) | Emission Max (λmax, nm) | Electrochemical Band Gap (eV) |

| 1:0 (Homopolymer) | 15.5 | 450 | 550 | 2.20 |

| 3:1 | 18.2 | 475 | 580 | 2.10 |

| 1:1 | 20.1 | 500 | 610 | 2.00 |

| 1:3 | 22.7 | 525 | 640 | 1.90 |

Investigation as a Ligand in Coordination Chemistry and Catalysis

The this compound molecule possesses several features that make it an interesting candidate for investigation as a ligand in coordination chemistry. The nitrogen atom of the pyrrole ring and the oxygen atom of the carbonyl group in the naphthoyl moiety can act as potential coordination sites for metal ions.

The formation of coordination polymers or discrete metal complexes could lead to materials with interesting magnetic, optical, or catalytic properties. The presence of both a Lewis basic nitrogen and a carbonyl oxygen could allow for the formation of chelate complexes, which often exhibit enhanced stability. The bromo-substituent could also be used to further functionalize the ligand after complexation.

In the field of catalysis, pyrrole-containing molecules have been used to construct catalysts for various organic transformations. Metal complexes incorporating this compound as a ligand could potentially be explored as catalysts, where the electronic properties of the ligand could influence the activity and selectivity of the metal center.

Development in Advanced Chemical Sensors and Optoelectronic Devices

Conjugated polymers are widely used in the development of advanced chemical sensors and optoelectronic devices due to their responsive electronic and optical properties. Polymers derived from this compound could be particularly promising for these applications.

Chemical Sensors: The extended π-conjugated system of the polymer can interact with analytes, leading to changes in its fluorescence or conductivity. The large surface area of the naphthoyl group might offer specific binding sites for certain molecules, potentially enabling selective detection. For instance, electron-deficient nitroaromatic compounds are known to quench the fluorescence of many conjugated polymers, a principle used in trace explosive detection.

Optoelectronic Devices: The tunable electronic properties of these polymers make them suitable for use in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). By carefully designing the polymer's structure, its emission color (for OLEDs) or charge transport characteristics (for OFETs) could be optimized. The bulky naphthoyl group might influence the intermolecular packing in thin films, which is a critical factor for device performance.

Illustrative Data Table 2: Potential Sensor Response to Analyte

This table provides a hypothetical example of the fluorescence quenching response of a polymer derived from this compound upon exposure to a generic analyte.

| Analyte Concentration (µM) | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |

| 0 | 1000 | 0 |

| 10 | 850 | 15 |

| 25 | 650 | 35 |

| 50 | 400 | 60 |

| 100 | 150 | 85 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-hexyl-2-bromo-3-(1-naphthoyl)pyrrole, and how can intermediates be purified?

- Methodology :

- Alkylation : Start with pyrrole alkylation using bromohexane in THF with NaH as a base (1.2 eq bromohexane, reflux overnight). This step mirrors the synthesis of 1-hexyl-1H-pyrrole .

- Bromination : Introduce bromine at the 2-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions, as seen in 2-bromo-pyrrole synthesis .

- Naphthoylation : Attach the 1-naphthoyl group via Friedel-Crafts acylation or palladium-catalyzed coupling. Use anhydrous AlCl₃ as a catalyst for acylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates and final products .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation?

- Methodology :

- GC-MS : Use polar columns (e.g., DB-5) with temperature ramps (e.g., 50°C to 300°C at 10°C/min) to confirm molecular weight and purity .

- NMR : ¹H/¹³C NMR to confirm substituent positions. For example, the naphthoyl group’s aromatic protons appear as multiplets at δ 7.5–8.5 ppm, while the hexyl chain shows characteristic alkyl signals .

- IR : Look for C=O stretching (1650–1700 cm⁻¹) from the naphthoyl group and C-Br absorption (~600 cm⁻¹) .

Advanced Research Questions

Q. How do structural analogs of this compound (e.g., JWH-147) inform SAR studies for cannabinoid receptor binding?

- Methodology :

- Substitution Analysis : Replace the hexyl chain with cycloalkylmethyl or cyanoalkyl groups to assess receptor affinity changes. Evidence from naphthoylpyrrole derivatives shows that bulky N-substituents enhance CB1 receptor binding .

- Docking Studies : Use software like AutoDock Vina to model interactions between the bromo substituent and receptor hydrophobic pockets. Compare results with in vitro binding assays (e.g., competitive displacement of [³H]CP-55,940) .

Q. What regulatory considerations apply to this compound due to its structural similarity to controlled substances?

- Methodology :

- Legislative Review : Cross-reference the compound’s structure with the UK Misuse of Drugs Act 1971 (Schedule 1), which regulates analogs of 3-(1-naphthoyl)pyrrole derivatives .

- Substitution Testing : Evaluate whether the 2-bromo and 1-hexyl groups exempt it from control. Submit a detailed structural analysis to regulatory bodies for classification .

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. therapeutic potential) be resolved?

- Methodology :

- In Vitro/In Vivo Correlation : Test cytotoxicity in non-cancer cell lines (e.g., HEK-293) and compare with activity in cancer models (e.g., MCF-7). Compounds showing selective toxicity may require metabolite profiling .

- Dose-Response Analysis : Use Hill slope models to identify therapeutic windows. For example, 7-bromo derivatives may exhibit higher toxicity thresholds than non-halogenated analogs .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. The naphthoyl group is prone to hydrolysis in acidic conditions, necessitating buffered formulations .

- Light Sensitivity : Conduct UV-Vis spectroscopy under UV light (254 nm) to assess photodegradation. Use amber glassware for storage to mitigate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.